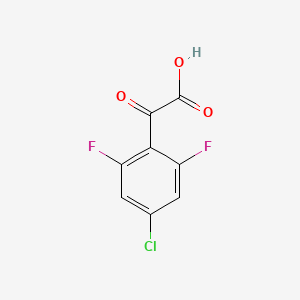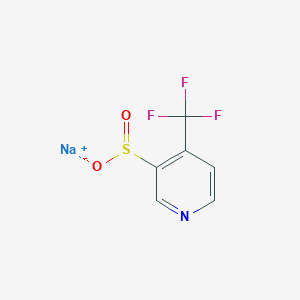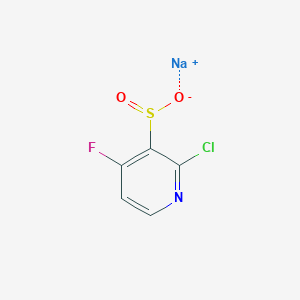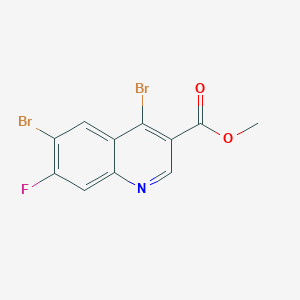
Methyl4,6-dibromo-7-fluoroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,6-dibromo-7-fluoroquinoline-3-carboxylate is a quinoline derivative characterized by the presence of bromine and fluorine atoms on the quinoline ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The incorporation of halogen atoms, such as bromine and fluorine, into the quinoline structure can enhance the biological activity and chemical stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,6-dibromo-7-fluoroquinoline-3-carboxylate typically involves the halogenation of a quinoline precursor. One common method is the bromination of 7-fluoroquinoline-3-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: Methyl 4,6-dibromo-7-fluoroquinoline-3-carboxylate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds, leading to the synthesis of various derivatives.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products:
- Substituted quinoline derivatives with various functional groups depending on the nucleophile used.
- Biaryl compounds from cross-coupling reactions.
- Oxidized or reduced quinoline derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
Methyl 4,6-dibromo-7-fluoroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antiviral, and anticancer agent due to the presence of halogen atoms which can enhance biological activity.
Material Science: It is used in the development of organic semiconductors and liquid crystals due to its unique electronic properties.
Chemical Biology: The compound serves as a probe in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests.
Mecanismo De Acción
The mechanism of action of methyl 4,6-dibromo-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the binding affinity of the compound to its target, leading to inhibition or modulation of biological activity. For example, in antibacterial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death.
Comparación Con Compuestos Similares
Methyl 4,6-dichloro-7-fluoroquinoline-3-carboxylate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains both bromine and chlorine atoms, offering a different set of chemical properties and applications.
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: A fluoroquinoline derivative with significant antimalarial activity.
Uniqueness: Methyl 4,6-dibromo-7-fluoroquinoline-3-carboxylate is unique due to the specific combination of bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The presence of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H6Br2FNO2 |
|---|---|
Peso molecular |
362.98 g/mol |
Nombre IUPAC |
methyl 4,6-dibromo-7-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H6Br2FNO2/c1-17-11(16)6-4-15-9-3-8(14)7(12)2-5(9)10(6)13/h2-4H,1H3 |
Clave InChI |
WWOLRIQYDKPUCD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)
![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
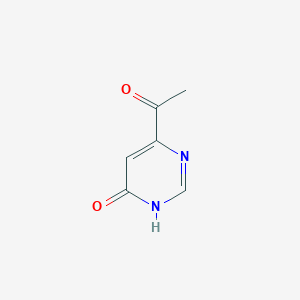
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)


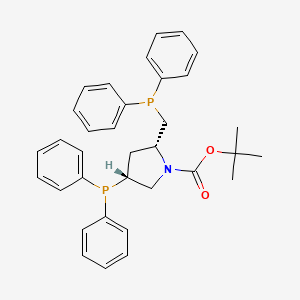
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
